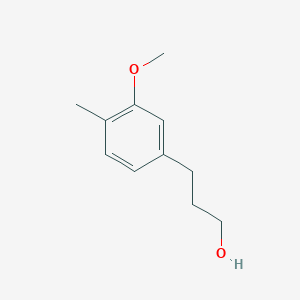![molecular formula C21H17N3O4S B2741377 benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate CAS No. 955524-05-7](/img/structure/B2741377.png)
benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a pyrido[3,2-d]pyrimidin-1(2H)-one group, and a thiophen-2-ylmethyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Elucidation
Several studies focus on the synthesis and structural elucidation of heterocyclic compounds, which share core structural similarities with the mentioned chemical. For instance, the work by Maruoka, Yamagata, and Yamazaki (2001) elaborates on the synthesis of dihydrothieno(and furo)pyrimidines with active methine groups, showcasing methods for creating complex heterocycles that could be applied to similar compounds (Maruoka, Yamagata, & Yamazaki, 2001). Gomha, Mohamed, Zaki, Ewies, Elroby, and Elroby (2018) presented the structural elucidation and antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidinones, indicating the relevance of structural analysis in understanding the biological activity of such compounds (Gomha et al., 2018).
Biological Evaluations
Research on heterocyclic compounds also includes evaluations of their biological activities. Patel and Patel (2017) explored the antibacterial and antifungal activities of thiazolidinones and azetidinones derivatives from chalcone, which may provide a basis for the antimicrobial potential of related structures (Patel & Patel, 2017). Similarly, the study by Bhat, Kumar, Nisar, and Kumar (2014) on the synthesis and biological screening of novel pyrimidine derivatives, which included assessments of anti-inflammatory and analgesic activities, highlights the therapeutic potential of such molecules (Bhat, Kumar, Nisar, & Kumar, 2014).
Environmental and Safety Considerations
Efficient synthesis methods that are beneficial to the environment and safe to use are also a focus of research. The study by Loidreau, Dubouilh-Benard, Marchand, Nourrisson, Duflos, Buquet, Corbière, and Besson (2013) on the synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues via microwave-assisted Dimroth rearrangement, demonstrates the application of green chemistry principles in the synthesis of complex heterocycles (Loidreau et al., 2013).
Future Directions
properties
IUPAC Name |
benzyl 2-[2,4-dioxo-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-18(28-14-15-6-2-1-3-7-15)13-23-17-9-4-10-22-19(17)20(26)24(21(23)27)12-16-8-5-11-29-16/h1-11H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHNKWZEQWXETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CS4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

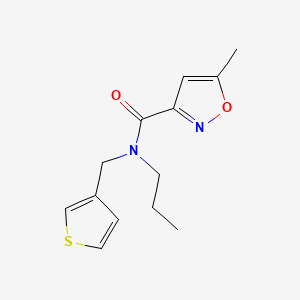
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)

![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2741300.png)
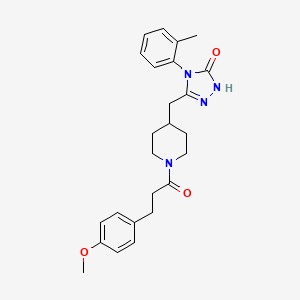
![(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2741305.png)
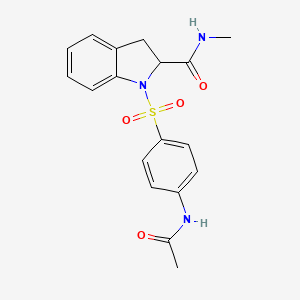

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B2741309.png)
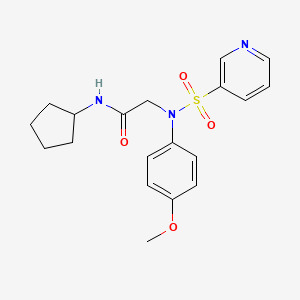
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2741313.png)
![2'-Amino-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2741314.png)
![N-cyclopentyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2741316.png)
